molecular formula C15H23NO4 B12425592 Esmolol Acid-d7

Esmolol Acid-d7

Cat. No.: B12425592
M. Wt: 288.39 g/mol
InChI Key: ILSCWPMGTDPATI-UENXPIBQSA-N
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Description

Esmolol Acid-d7 is a deuterated form of Esmolol Acid, a cardioselective beta-1 adrenergic receptor blocker. It is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. Esmolol itself is known for its rapid onset and short duration of action, making it suitable for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .

Preparation Methods

The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of Esmolol Acid. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The preparation typically involves the following steps:

Chemical Reactions Analysis

Esmolol Acid-d7 undergoes various chemical reactions, including:

Scientific Research Applications

Esmolol Acid-d7 has a wide range of scientific research applications, including:

    Analytical Chemistry: It is used as an internal standard in mass spectrometry and chromatography for the quantification of Esmolol and related compounds.

    Pharmacokinetics: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Esmolol in biological systems.

    Cardiovascular Research: It is used in studies investigating the effects of beta-1 adrenergic receptor blockers on heart rate and blood pressure.

    Drug Development: This compound is used in the development of new beta-1 adrenergic receptor blockers and related therapeutic agents

Mechanism of Action

Esmolol Acid-d7, like Esmolol, exerts its effects by blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, which are responsible for increasing heart rate and force of contraction. By blocking these receptors, this compound helps to control heart rate and reduce blood pressure .

Comparison with Similar Compounds

Esmolol Acid-d7 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:

    Esmolol: The non-deuterated form of this compound, used for similar therapeutic purposes but without the benefits of deuteration in analytical studies.

    Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action compared to Esmolol.

    Atenolol: A beta-1 adrenergic receptor blocker with similar therapeutic uses but different pharmacokinetic properties.

    Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions .

This compound stands out due to its specific use in analytical chemistry and research applications, providing more accurate and reliable results in studies involving Esmolol and related compounds.

Biological Activity

Esmolol Acid-d7, a deuterated form of the beta-1 adrenergic receptor blocker esmolol, is primarily used in scientific research to investigate its pharmacological effects and mechanisms of action. This article explores its biological activity, applications in various studies, and relevant research findings.

This compound is characterized by its short half-life and selective inhibition of beta-1 adrenergic receptors. This selectivity leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions such as supraventricular tachycardia. The compound operates by blocking the actions of catecholamines like epinephrine and norepinephrine, which are responsible for increasing heart rate and contractility .

Research Applications

This compound has diverse applications in scientific research:

  • Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying esmolol and related compounds.
  • Pharmacokinetics : Aids in understanding the absorption, distribution, metabolism, and excretion of esmolol in biological systems.
  • Cardiovascular Research : Investigates the effects of beta-1 adrenergic receptor blockers on heart rate and blood pressure .

Table 1: Summary of Biological Activities

Activity TypeDescription
Beta-1 Receptor BlockInhibits beta-1 adrenergic receptors, reducing heart rate and myocardial contractility .
Cardiovascular EffectsShown to improve hemodynamic parameters in clinical studies .
Wound HealingEnhances fibroblast migration and inhibits advanced glycation end-products (AGEs) formation .

Case Studies and Findings

  • Cardiac Function Study :
    A study evaluated the effects of esmolol on cardiac function in patients with severe infections. Patients treated with esmolol showed improved global longitudinal strain (GLS) and reduced short-term mortality compared to control groups. The study highlighted that after 24 hours of treatment, there were no adverse events related to myocardial contractility .
  • Wound Healing Research :
    Another study focused on the topical application of esmolol hydrochloride (Galnobax) for diabetic foot ulcers. Results indicated that esmolol significantly enhanced fibroblast migration and reduced AGE formation, suggesting potential benefits in wound healing processes .
  • Pharmacokinetic Studies :
    This compound has been utilized to elucidate the pharmacokinetics of esmolol, providing insights into its metabolic pathways and interactions within biological systems. These studies are critical for developing new therapeutic agents based on beta-adrenergic modulation .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

288.39 g/mol

IUPAC Name

3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D

InChI Key

ILSCWPMGTDPATI-UENXPIBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Origin of Product

United States

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